molecular formula C11H12N2OS B2600132 7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 144291-93-0

7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B2600132
CAS RN: 144291-93-0
M. Wt: 220.29
InChI Key: AANBKZHRRDCEMS-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile, or simply known as 7,7-DMPP, is an organic compound belonging to the class of pyrano[4,3-b]pyridines. It is a heterocyclic compound with a unique structure consisting of a pyridine ring fused with a pyran ring. This compound has been studied extensively due to its potential applications in various fields, such as medicinal chemistry, organic synthesis and catalysis.

Scientific Research Applications

Synthesis and Neurotropic Activity

  • A study by Dashyan et al. (2022) focused on the synthesis of new S-alkyl derivatives of pyrano[3,4-c]pyridines, which includes compounds related to the specified chemical. They explored the neurotropic activity of these compounds using convulsive models and found them to exhibit anxiolytic and antidepressant psychotropic activity without exhibiting muscle relaxation at the studied doses (Dashyan et al., 2022).

Domino Reaction and Heterocyclic Systems

  • Bondarenko et al. (2016) described a domino reaction for synthesizing novel heterocyclic systems. They created derivatives of pyridine-3-carbonitrile, which involved spatially adjacent active methylene, nitrile, and hydroxyl groups leading to consecutive intramolecular cyclization reactions (Bondarenko et al., 2016).

Structural Analysis

  • Ganapathy et al. (2015) conducted a study on the crystal structure of a potential active derivative of pyrano[2, 3-d] pyrazolo[3, 4-b] pyridine-3-carbonitrile. They determined its structure using single-crystal X-ray diffraction data, contributing to the understanding of its molecular conformation and potential applications in various fields (Ganapathy et al., 2015).

Synthesis Under Microwave Irradiation

  • A study by Tu et al. (2002) presented a synthesis method for benzopyran-carbonitrile derivatives, including the chemical compound , using microwave irradiation. This method was notable for being catalyst and solvent-free, demonstrating an efficient approach to synthesizing such compounds (Tu et al., 2002).

Anticancer Activity

  • Chaban et al. (2020) synthesized compounds related to 7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile and screened them for anticancer activity. They observed moderate activity against various malignant cancer cells, highlighting the potential therapeutic applications of these compounds (Chaban et al., 2020).

properties

IUPAC Name

7,7-dimethyl-2-sulfanylidene-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-11(2)4-9-8(6-14-11)3-7(5-12)10(15)13-9/h3H,4,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANBKZHRRDCEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C=C(C(=S)N2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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